4-Chloro-2-(3,4-difluorophenyl)pyrimidine
CAS No.: 1156585-24-8
Cat. No.: VC3176116
Molecular Formula: C10H5ClF2N2
Molecular Weight: 226.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156585-24-8 |
|---|---|
| Molecular Formula | C10H5ClF2N2 |
| Molecular Weight | 226.61 g/mol |
| IUPAC Name | 4-chloro-2-(3,4-difluorophenyl)pyrimidine |
| Standard InChI | InChI=1S/C10H5ClF2N2/c11-9-3-4-14-10(15-9)6-1-2-7(12)8(13)5-6/h1-5H |
| Standard InChI Key | GEWOVDBHNFBLGG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)F)F |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)F)F |
Introduction
4-Chloro-2-(3,4-difluorophenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class of chemicals. It is characterized by a pyrimidine ring substituted with chlorine and difluorophenyl groups. This compound has garnered significant attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules .
Synthesis and Preparation
The synthesis of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine can be achieved through multiple methods, often involving multi-step reactions. Common approaches include various condensation reactions and substitutions, which are documented in patent literature and scientific studies.
Synthesis Overview:
-
Method: Multi-step reactions involving condensation and substitution.
-
Conditions: Temperature, solvent choice, and catalyst presence are critical for optimizing yields.
-
Monitoring: Reactions are typically monitored using chromatographic techniques to ensure completion and purity of products.
Applications in Pharmaceuticals
4-Chloro-2-(3,4-difluorophenyl)pyrimidine serves as a precursor for several pharmaceutical agents, including those targeting inflammatory diseases and cancer. Derivatives of this compound have shown varying degrees of activity against cancer cell lines, indicating potential therapeutic efficacy in oncology.
Pharmaceutical Applications:
-
Target Diseases: Inflammatory diseases and cancer.
-
Mechanism of Action: Often involves interaction with specific biological targets to modulate disease progression.
-
Potential Therapeutic Efficacy: Demonstrated in vitro activity against cancer cell lines.
Research Findings
In vitro studies have demonstrated that derivatives of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine exhibit significant biological activity. These findings highlight the versatility of pyrimidine derivatives in medicinal chemistry and their potential for developing effective therapeutic agents.
Research Highlights:
-
Biological Activity: Derivatives show activity against cancer cell lines.
-
Versatility in Medicinal Chemistry: Pyrimidine derivatives are widely used in drug development.
-
Potential Therapeutic Agents: Compounds derived from this intermediate have shown promise in preclinical studies.
Comparison with Other Pyrimidine Derivatives
Other pyrimidine derivatives, such as 4-chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine, have distinct chemical properties and applications. For example, 4-chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine has a molecular weight of 245 Da and is used in different research contexts .
Comparison Table:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume